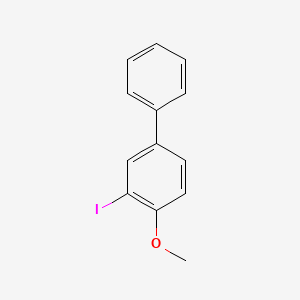

3-Iodo-4-Methoxybiphenyl

Description

Significance of Biphenyl (B1667301) Scaffolds in Modern Organic Synthesis and Materials Science

The biphenyl scaffold, characterized by two interconnected phenyl rings, is a foundational structure in modern organic chemistry. rsc.org These structures are not merely synthetic curiosities but are omnipresent in a vast array of biologically active compounds, including natural products and pharmaceuticals. rsc.org Their unique stereochemical properties, particularly the potential for axial chirality in appropriately substituted derivatives, known as atropisomerism, add another layer of complexity and utility. rsc.org

In materials science, the rigid, planar nature of the biphenyl core imparts desirable characteristics for the creation of advanced materials. chemimpex.com They are integral components in the manufacturing of liquid crystals, which are fundamental to display technologies. chemimpex.com Furthermore, their inherent thermal stability and charge transport capabilities make them valuable in the development of polymers, resins, and organic electronics. chemimpex.com The functionalization of the biphenyl backbone is a key strategy for tuning its physical and electronic properties to suit specific applications. rsc.org

Importance of Halogenated and Alkoxy-Substituted Biphenyls as Synthetic Intermediates

The introduction of halogen and alkoxy substituents onto the biphenyl framework dramatically enhances its versatility as a synthetic intermediate. Halogens, particularly iodine and bromine, serve as highly effective reactive handles for a multitude of cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki-Miyaura, Stille, and Heck couplings utilize haloaryl compounds to form new carbon-carbon bonds with a high degree of control and efficiency. rsc.orgsmolecule.comresearchgate.net The carbon-iodine bond, in particular, is known for its high reactivity in these transformations, making iodo-substituted biphenyls prized starting materials.

Alkoxy groups, such as the methoxy (B1213986) group (-OCH3), are also of great importance. They can influence the electronic properties of the biphenyl system, acting as electron-donating groups that can direct the course of electrophilic aromatic substitution reactions. smolecule.com This electronic modulation is critical in the design of molecules for pharmaceutical applications and in tuning the properties of organic functional materials. chemimpex.com Biphenyls featuring alkoxy groups are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. chemimpex.com

Research Context: 3-Iodo-4-Methoxybiphenyl within Contemporary Chemical Synthesis and Functional Material Design

Within the diverse family of substituted biphenyls, this compound emerges as a strategically important building block. Its structure combines the key features of both halogenated and alkoxy-substituted biphenyls: a reactive iodo group and an electron-donating methoxy group. This specific arrangement makes it a versatile precursor for the synthesis of more complex, highly functionalized molecules.

Physicochemical Properties of this compound

The following table summarizes key physical and chemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 91718-20-6 | echemi.com |

| Molecular Formula | C13H11IO | echemi.com |

| Molecular Weight | 310.13 g/mol | echemi.com |

| Melting Point | 89-91ºC | echemi.com |

| Boiling Point | 378ºC at 760mmHg | echemi.com |

| Density | 1.544 g/cm³ | echemi.com |

| Flash Point | 182.4ºC | echemi.com |

| Refractive Index | 1.618 | echemi.com |

Key Synthetic Reactions for Biphenyl Derivatives

The synthesis of substituted biphenyls like this compound often relies on powerful cross-coupling reactions.

| Reaction Name | Description |

| Suzuki-Miyaura Coupling | A palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid) and an organohalide. It is widely used for creating C-C bonds to form biaryls. rsc.orgnih.gov |

| Stille Coupling | Involves the reaction of an organotin compound with an organohalide, catalyzed by palladium. It is tolerant of a wide variety of functional groups. rsc.orgsmolecule.com |

| Heck Coupling | A palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. It is used to extend carbon chains. researchgate.netbeilstein-journals.org |

| Ullmann Reaction | A copper-catalyzed coupling reaction between two aryl halides. It is a classic method for synthesizing symmetric biaryls. rsc.orgnih.gov |

| Negishi Coupling | A palladium- or nickel-catalyzed reaction of an organozinc compound with an organohalide, known for its high reactivity and selectivity. rsc.org |

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-1-methoxy-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11IO/c1-15-13-8-7-11(9-12(13)14)10-5-3-2-4-6-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTVZVAJPVTXFGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80397602 | |

| Record name | 3-Iodo-4-Methoxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91718-20-6 | |

| Record name | 3-Iodo-4-Methoxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Characterization and Structural Analysis of 3 Iodo 4 Methoxybiphenyl

X-ray Crystallography and Solid-State Structural Analysis

Determination of Molecular Conformation and Inter-Ring Dihedral Angles

Without experimental crystallographic data, the specific molecular conformation of 3-Iodo-4-Methoxybiphenyl, including the critical dihedral angle between its two phenyl rings, remains undetermined. This angle is a key conformational parameter in biphenyl (B1667301) compounds, influencing their electronic and steric properties. Theoretical calculations could provide an estimate of the most stable conformation in the gaseous state, but this would not account for the specific packing forces present in the solid state.

Analysis of Intermolecular Interactions

The analysis of non-covalent interactions, such as halogen bonding (involving the iodine atom), π-π stacking, and C-H···π interactions, is fundamental to understanding the supramolecular chemistry of a compound. These interactions govern how molecules recognize and assemble with one another in the solid state. However, a definitive account of these interactions for this compound is not possible without precise atomic coordinates and intermolecular distances from a crystal structure determination.

Computational and Theoretical Investigations of 3 Iodo 4 Methoxybiphenyl

Quantum Chemical Studies

Quantum chemical studies would focus on the electronic structure of a single molecule of 3-Iodo-4-Methoxybiphenyl, providing insights into its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) and Ab Initio Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) and ab initio methods are quantum mechanical approaches used to calculate the electronic structure of molecules. For this compound, these calculations would typically determine:

Optimized Molecular Geometry: The most stable three-dimensional arrangement of the atoms.

Electronic Properties: Distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the HOMO-LUMO gap, which is an indicator of chemical reactivity and electronic transition energies.

Reactivity Descriptors: Parameters like ionization potential, electron affinity, and chemical hardness, which would help in predicting how the molecule might interact with other chemical species.

Electrostatic Potential Maps: Visualization of the charge distribution on the molecular surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Conformational Analysis and Rotational Energy Barriers

The biphenyl (B1667301) scaffold of this compound allows for rotation around the C-C single bond connecting the two phenyl rings.

Conformational Analysis: This would involve calculating the energy of the molecule as a function of the dihedral angle between the two rings. This analysis would identify the most stable conformation (the lowest energy state) and any other local energy minima.

Rotational Energy Barriers: The calculations would determine the energy required to rotate from one stable conformation to another. This provides information on the flexibility of the molecule and the likelihood of different conformers existing at a given temperature. A potential energy surface scan would be performed to identify the transition state for this rotation.

Prediction of Spectroscopic Parameters to Correlate with Experimental Data

Quantum chemical calculations can predict various spectroscopic parameters that can be compared with experimental results to validate the computational model.

Vibrational Frequencies: Calculation of the infrared (IR) and Raman spectra by determining the vibrational modes of the molecule. This can help in identifying characteristic functional groups.

NMR Chemical Shifts: Prediction of 1H and 13C NMR chemical shifts, which are crucial for structure elucidation.

UV-Vis Spectra: Calculation of electronic transitions to predict the wavelengths of maximum absorption in the UV-Vis spectrum.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

While quantum chemistry focuses on static properties, molecular dynamics (MD) simulations would be used to study the behavior of this compound over time, considering the influence of solvent and temperature.

Conformational Landscapes: MD simulations can explore the different conformations the molecule can adopt in solution, providing a dynamic picture of its flexibility. By analyzing the trajectory, one could map out the free energy landscape, which shows the relative populations of different conformers.

Solvation Effects: These simulations would explicitly model the interactions between this compound and surrounding solvent molecules, showing how the solvent influences its structure and dynamics.

Computational Modeling of Reaction Mechanisms

Computational modeling can be employed to investigate the detailed pathways of chemical reactions involving this compound, such as its participation in cross-coupling reactions.

Investigation of Transition States and Energy Profiles in Cross-Coupling Pathways

Cross-coupling reactions, like Suzuki or Heck coupling, are common for aryl halides. Computational studies would elucidate the mechanism of such a reaction involving the iodo-substituent of this compound.

Reaction Energy Profile: By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for the entire reaction pathway can be constructed. This would identify the rate-determining step of the reaction.

Transition State Analysis: The geometry and electronic structure of the transition states would be calculated. This provides crucial information about the bond-breaking and bond-forming processes that occur during the reaction. Vibrational frequency analysis of the transition state structure would confirm it as a true saddle point on the potential energy surface.

Elucidation of Catalytic Cycles and Intermediate Species

Computational and theoretical investigations have been instrumental in elucidating the intricate catalytic cycles involved in reactions with this compound, particularly in the context of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. These studies provide a molecular-level understanding of the reaction pathways, the structures of transient intermediates, and the energetics of the entire catalytic process.

The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling of an aryl halide, such as this compound, with an organoboron reagent proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination. nih.gov Density Functional Theory (DFT) calculations have been widely employed to map out the potential energy surfaces of these reactions, identifying the transition states that connect the various intermediates. nih.govresearchgate.net

The catalytic cycle typically begins with the oxidative addition of this compound to a low-valent palladium(0) complex, often stabilized by phosphine (B1218219) ligands. researchgate.netresearchgate.net This step involves the cleavage of the carbon-iodine bond and results in the formation of a square-planar palladium(II) intermediate. Computational studies on similar aryl halides have shown that the energy barrier for oxidative addition is influenced by factors such as the nature of the halogen, the electronic properties of the substituents on the aromatic ring, and the type of phosphine ligand used. researchgate.net For iodobenzenes, this step is generally considered to be facile.

The subsequent step is transmetalation , where the organic group from the organoboron reagent is transferred to the palladium(II) center, displacing the halide. This process is often the most complex step in the catalytic cycle and can proceed through different pathways depending on the reaction conditions, particularly the base and solvent used. researchgate.netresearchgate.net Theoretical studies have identified key intermediates in this step, including boronate complexes where the boron atom is coordinated to the palladium center through an oxygen atom. researchgate.net The base plays a crucial role in activating the organoboron reagent to facilitate this transfer.

The final step of the catalytic cycle is reductive elimination , where the two organic groups on the palladium(II) center couple and are eliminated as the final biphenyl product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. nih.govacs.org Computational investigations have explored the energetics of this step, showing that it is generally a thermodynamically favorable process. nih.govmit.edu The structure of the diorganopalladium(II) complex and the nature of the ancillary ligands can influence the rate of reductive elimination. mit.edu

Throughout the catalytic cycle, various intermediate species are formed. These are often transient and difficult to observe experimentally. Computational chemistry provides a powerful tool to predict the geometries, electronic structures, and relative stabilities of these intermediates. For the reaction of this compound, these would include the initial Pd(0)-aryl halide π-complex, the oxidative addition product (a Pd(II) species with both the 4-methoxybiphenyl (B1664174) and iodo ligands), the transmetalation intermediate (where the organoboron species is coordinated), and the diorganopalladium(II) complex prior to reductive elimination.

The table below presents representative calculated activation free energies for the key steps in a model Suzuki-Miyaura cross-coupling reaction, illustrating the energy landscape of the catalytic cycle. It is important to note that these values are for a model system and can vary depending on the specific substrates, ligands, and reaction conditions.

| Catalytic Step | Intermediate/Transition State | Calculated Activation Free Energy (kcal/mol) |

| Oxidative Addition | Transition state for C-I bond cleavage | ~10-15 |

| Transmetalation | Transition state for aryl group transfer | ~15-25 |

| Reductive Elimination | Transition state for C-C bond formation | ~5-10 |

These values are illustrative and based on DFT calculations for analogous aryl halide cross-coupling reactions.

By providing a detailed picture of the reaction mechanism, computational studies not only rationalize experimental observations but also guide the design of more efficient catalysts and the optimization of reaction conditions for the synthesis of complex molecules derived from this compound.

Role of 3 Iodo 4 Methoxybiphenyl As a Versatile Synthetic Intermediate

Precursor for Advanced Derivatization via Subsequent Cross-Coupling Reactions

The iodine substituent on the 4-methoxybiphenyl (B1664174) scaffold is the key to its utility as a precursor for advanced derivatization. Aryl iodides are highly reactive substrates in many standard cross-coupling protocols, including the Suzuki-Miyaura, Stille, and Negishi reactions. wikipedia.orgorganic-chemistry.orgnih.gov This reactivity allows for the efficient formation of new carbon-carbon bonds under relatively mild conditions, making 3-iodo-4-methoxybiphenyl a valuable starting material for creating a diverse range of biaryl and polycyclic compounds. wikipedia.orgnih.gov

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing C-C bonds, and the iodo-group of this compound makes it an excellent substrate for these transformations. nih.govnih.gov The Suzuki-Miyaura coupling, for instance, involves the reaction of an organoboron compound with an organic halide. organic-chemistry.org Utilizing this compound as the halide partner enables the introduction of a wide array of aryl and heteroaryl groups, depending on the choice of the corresponding boronic acid or ester. The reaction is known for its high functional group tolerance and generally mild conditions. nih.gov

Similarly, the Stille reaction provides a complementary method for C-C bond formation by coupling the aryl iodide with an organotin reagent (organostannane). wikipedia.orgorganic-chemistry.org This reaction is valued for the stability of the organostannane reagents to air and moisture. nih.gov The choice of the organostannane dictates the specific functional group to be introduced, allowing for the synthesis of complex biaryl systems that can be difficult to access through other methods. nih.govlibretexts.org The reactivity of aryl iodides is typically higher than that of the corresponding bromides or chlorides, often leading to faster reactions and better yields under milder conditions. wikipedia.org

A summary of common cross-coupling reactions utilizing aryl iodides like this compound is presented below.

| Reaction Name | Coupling Partner | Key Features |

| Suzuki-Miyaura Coupling | Organoboronic acids/esters | Mild conditions, high functional group tolerance, low toxicity of boron byproducts. organic-chemistry.orgnih.gov |

| Stille Coupling | Organostannanes | Air and moisture stable reagents, wide substrate scope. wikipedia.orgnih.gov |

| Heck Coupling | Alkenes | Forms a new aryl-alkene bond, useful for extending conjugation. |

| Sonogashira Coupling | Terminal Alkynes | Creates an aryl-alkyne bond, important for linear rigid structures. |

| Negishi Coupling | Organozinc reagents | High reactivity and selectivity. |

| Buchwald-Hartwig Amination | Amines | Forms aryl-amine bonds, crucial for electronic materials and pharmaceuticals. |

The synthesis of sterically hindered biaryls—molecules with bulky groups positioned near the biphenyl (B1667301) linkage—presents a significant synthetic challenge due to non-bonded steric interactions that can impede the coupling reaction. However, such structures are crucial in materials science and medicinal chemistry. The high reactivity of the C-I bond in precursors like this compound makes it particularly suitable for overcoming these steric barriers.

Research has shown that the Suzuki-Miyaura coupling is a highly effective method for preparing sterically hindered (methoxylated) polychlorinated biphenyl derivatives from iodo-aromatic precursors. nih.govnih.gov In comparative studies, the Suzuki coupling, employing a palladium catalyst with specialized phosphine (B1218219) ligands, consistently provides superior yields (e.g., 65-98%) compared to the classic Ullmann coupling reaction (20-38%), which often requires harsh conditions. nih.govnih.govresearchgate.net The choice of a robust catalyst system, such as those based on dialkylbiaryl phosphine ligands, is critical for facilitating the coupling of substrates with multiple ortho-substituents. nih.gov

For example, the reaction of 3-iodo-4-methoxybenzoic acid methylester, a closely related derivative, with sterically hindered arylboronic esters has been optimized to produce biaryls in good yields. researchgate.net These reactions demonstrate that the iodo-substituent provides the necessary reactivity to drive the formation of congested C-C bonds. The resulting sterically hindered molecules often exhibit high dihedral angles between the aromatic rings, a structural feature that can be exploited to control the three-dimensional structure and properties of materials. nih.govnih.gov

Furthermore, the reactivity of the iodo-group can be harnessed for intramolecular reactions to forge polycyclic systems. Through carefully designed precursors, a cross-coupling reaction can be used to form a new ring, leading to the synthesis of complex, fused aromatic structures. beilstein-journals.org

Building Block for π-Conjugated Oligomers and Polymers

The 4-methoxybiphenyl core structure is a valuable component in the design of π-conjugated materials, which are the basis of modern organic electronics. The biphenyl unit provides a rigid, planarizable backbone for efficient electron delocalization, while the electron-donating methoxy (B1213986) group helps to modulate the electronic energy levels (HOMO/LUMO) of the material. This compound acts as a key monomer or building block in this context, where the iodine atom serves as a reactive handle for polymerization reactions, most commonly through repeated cross-coupling steps.

The 4-methoxybiphenyl moiety is incorporated into advanced materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). chemimpex.comdntb.gov.uaelsevierpure.comlbl.gov For example, derivatives of this structure have been used as precursors in the synthesis of thiophene/phenylene co-oligomers, which are promising materials for OLEDs. The strategic placement of methoxy groups can influence molecular packing and intermolecular interactions, which are critical for charge transport in OFETs and achieving high quantum efficiency in OLEDs.

The synthesis of these materials often relies on polymerization methods such as Suzuki or Stille polycondensation. In these processes, a di-functionalized monomer (e.g., a diboronic ester of 4-methoxybiphenyl) is reacted with a di-halogenated co-monomer. Alternatively, self-condensation of a monomer bearing both a halogen and an organometallic functional group can be employed. This compound is an ideal starting point for creating such monomers, allowing for the precise construction of well-defined oligomers and polymers with tailored optoelectronic properties.

Chromophores and fluorophores designed for organic semiconductor lasers require high fluorescence quantum yields in the solid state, good charge carrier mobility, and photostability. The 4-methoxybiphenyl scaffold provides a robust π-conjugated system that forms the core of many such molecules. The electronic properties of this core can be tuned by extending the conjugation through the attachment of other aromatic or vinyl groups.

This compound is an excellent precursor for this purpose. Using cross-coupling reactions, various groups can be attached at the 3-position to systematically alter the absorption and emission wavelengths of the resulting molecule. This synthetic flexibility is crucial for developing new materials that lase at specific wavelengths across the visible spectrum. mdpi.com Studies on related methoxybiphenyl-containing materials have shown that their incorporation into co-oligomers can lead to enhanced lasing properties compared to unsubstituted counterparts, demonstrating the value of this structural unit in designing high-performance organic laser dyes.

Theoretical Design Principles for Structure-Property Relationships in Functional Materials

The development of new functional materials is increasingly guided by theoretical and computational chemistry. researchgate.net By modeling molecules before their synthesis, researchers can predict their geometric, electronic, and optical properties, thereby establishing crucial structure-property relationships. The 4-methoxybiphenyl unit has been the subject of such theoretical studies to understand its role in larger optoelectronic systems. researchgate.net

Computational modeling provides detailed insights into the conformational preferences of biphenyl derivatives. nih.gov For example, the dihedral angle between the two phenyl rings significantly impacts the extent of π-conjugation and, consequently, the material's electronic properties. The presence and position of substituents, like the methoxy group in 4-methoxybiphenyl, influence this angle. Theoretical calculations can predict the most stable conformation and the energy barrier to rotation, which are essential for designing materials with desired charge-transport characteristics.

Influence of the Iodo and Methoxy Substituents on Electronic and Optical Properties

The electronic and optical characteristics of this compound are significantly governed by the interplay of the electron-donating methoxy group (-OCH3) and the electron-withdrawing, yet highly polarizable, iodo (-I) substituent. The methoxy group, positioned at the para-position to the phenyl-phenyl linkage, exerts a strong +M (mesomeric) effect, donating electron density to the aromatic system. This donation of electrons increases the energy of the highest occupied molecular orbital (HOMO), which can influence the molecule's absorption and emission properties.

In contrast, the iodo group at the meta-position has a dual electronic influence. It is inductively electron-withdrawing (-I effect) due to its electronegativity, which can lower the energy of the molecular orbitals. However, iodine is also highly polarizable and can participate in halogen bonding, which can influence intermolecular interactions and, consequently, the electronic properties in the solid state.

Furthermore, the bulky iodo group at the ortho-position to the methoxy group can induce steric hindrance, potentially affecting the planarity of the biphenyl rings. The degree of twisting between the two phenyl rings, known as the dihedral angle, has a profound impact on the extent of π-conjugation. A more planar conformation allows for better orbital overlap and a smaller HOMO-LUMO gap, typically resulting in longer wavelength absorption and emission. Conversely, a larger dihedral angle disrupts conjugation, leading to a blue shift.

Engineering Molecular Alignment and Dipole Interactions in Crystalline Solids

The substituents on the biphenyl core of this compound play a crucial role in directing the molecular alignment and governing the nature of dipole interactions within the crystalline solid. The presence of both a methoxy group and an iodo group introduces significant directionality in intermolecular interactions, which is a key aspect of crystal engineering.

The iodine atom, with its electropositive region known as a σ-hole, is a potent halogen bond donor. This allows for the formation of directional non-covalent interactions with electron-rich atoms, such as the oxygen of the methoxy group in a neighboring molecule. These halogen bonds can act as powerful structure-directing motifs, influencing the packing of molecules in the crystal lattice.

The methoxy group, in addition to acting as a halogen bond acceptor, also contributes to the molecule's dipole moment. The alignment of these molecular dipoles in the crystal lattice determines whether the resulting solid will be centrosymmetric or non-centrosymmetric, which in turn dictates important material properties such as piezoelectricity and second-harmonic generation. The interplay between the directional halogen bonds and the dipole-dipole interactions of the methoxy groups will ultimately determine the final crystal packing arrangement.

The following interactive table summarizes the crystallographic data for the related compound 4-Iodo-3,3′-dimethoxybiphenyl, illustrating the structural parameters influenced by the iodo and methoxy substituents. nih.gov

| Crystal Data for 4-Iodo-3,3′-dimethoxybiphenyl | |

| Parameter | Value |

| Formula | C14H13IO2 |

| Molecular Weight | 340.14 |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 11.932 (2) |

| b (Å) | 15.382 (3) |

| c (Å) | 6.9940 (14) |

| β (°) | 90.68 (3) |

| Volume (ų) | 1283.6 (4) |

| Z | 4 |

| Shortest I⋯O distance (Å) | 3.408 (2) |

| Phenyl-phenyl dihedral angle (°) | 43.72 (9) |

Green Chemistry and Sustainable Synthetic Strategies for Biphenyl Derivatives

Catalyst Recovery and Reusability Strategies

A significant challenge in transition metal-catalyzed reactions like the Suzuki-Miyaura coupling is the recovery and reuse of the expensive and often toxic metal catalyst. mdpi.com Developing robust systems that allow for easy separation of the catalyst from the reaction mixture is a key aspect of green synthesis.

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, offer a straightforward solution to the problem of catalyst separation. wikipedia.org These catalysts can be filtered off at the end of a reaction, minimizing contamination of the product with residual metal. A common issue with heterogeneous catalysts is the leaching of the active metal species into the reaction solution, which reduces the catalyst's reusability and can lead to product contamination. mdpi.com

To counter this, significant research has focused on immobilizing palladium, the most common catalyst for Suzuki-Miyaura reactions, onto various solid supports. These supports can include inorganic materials like silica and zeolites, as well as polymers. For instance, palladium nanoparticles have been supported on COOH-modified graphene, creating a heterogeneous catalyst (G-COOH-Pd-10) that has shown excellent versatility in Suzuki-Miyaura coupling reactions for the preparation of fluorinated biphenyl (B1667301) derivatives. mdpi.com Another approach involves the use of a mordenite (MOR)-supported palladium catalyst, which leverages the high mechanical strength and defined porous structure of the zeolite to stabilize the palladium nanoparticles. mdpi.com Similarly, hollow-shelled silica-supported palladium catalysts have been developed where the catalytic sites are located on the inner shell, providing a highly effective and reusable system. mdpi.com It was demonstrated that such a silica-based catalyst could be reused at least five times with a 90% yield in the Suzuki coupling of 1-iodo-4-methoxybenzene with phenylboronic acid, a reaction analogous to the synthesis of 3-Iodo-4-Methoxybiphenyl. mdpi.com

| Catalyst Support | Key Features | Reusability | Relevant Biphenyl Synthesis |

| COOH-modified Graphene | Excellent versatility | High | Fluorinated biphenyl derivatives mdpi.com |

| Mordenite (Zeolite) | High mechanical strength | Good | General Suzuki coupling mdpi.com |

| Hollow-shelled Silica | Catalytic sites on inner shell | At least 5 times with 90% yield | 1-iodo-4-methoxybenzene coupling mdpi.com |

An innovative approach to catalyst recovery involves the use of magnetic nanoparticles as a support. wikipedia.org By immobilizing palladium onto magnetic cores, such as iron oxide (Fe₃O₄), the catalyst can be easily and efficiently separated from the reaction mixture using an external magnet. mdpi.comresearchgate.net This method avoids the need for filtration and can significantly simplify the workup process.

For example, a catalyst consisting of palladium supported on dioxime-functionalized Fe₃O₄ nanoparticles has been shown to be highly active in Suzuki coupling reactions, with extremely short reaction times. mdpi.com The dioxime ligands help to minimize the agglomeration of the metal nanoparticles and protect the magnetic core from over-oxidation. mdpi.com Another strategy involves coating nano-Fe₃O₄ with polydopamine, followed by the immobilization of palladium nanoparticles. This mussel-inspired catalyst demonstrated remarkable activity for a wide range of Suzuki-Miyaura cross-coupling reactions and could be reused for up to five cycles. researchgate.net Copper catalysts supported on magnetic carbon nanotubes have also been explored for their recyclability in Suzuki couplings. mdpi.com

| Magnetic Support | Ligand/Coating | Key Advantage | Reusability |

| Fe₃O₄ | Dioxime-functionalized | Minimized agglomeration, core protection | High |

| Fe₃O₄ | Polydopamine-coated | Mussel-inspired, broad substrate scope | Up to 5 cycles researchgate.net |

| Magnetic Carbon Nanotubes | None specified | Stabilization and magneticity | Good |

Design and Implementation of Phosphine-Free Catalyst Systems

Phosphine (B1218219) ligands are commonly used in palladium-catalyzed cross-coupling reactions to stabilize the metal center and modulate its reactivity. nih.gov However, many phosphine ligands are toxic, air-sensitive, and expensive. researchgate.net The development of phosphine-free catalyst systems is therefore a significant goal in green chemistry.

Palladium nanoparticles, due to their high surface-area-to-volume ratio, can exhibit high catalytic activity without the need for phosphine ligands. acs.org For example, polysilane/alumina-supported palladium nanoparticles have been used to catalyze carbonylative Suzuki-Miyaura coupling reactions under ligand-free conditions. organic-chemistry.org These nanoparticles could be recovered by simple filtration and reused. organic-chemistry.org Sulfur-containing palladacycles derived from the ortho-metalation of benzylic tert-butyl thioethers have also been shown to be excellent phosphine-free catalyst precursors for the Suzuki cross-coupling of aryl bromides and chlorides at room temperature. nih.gov These systems tolerate a broad range of substrates and functional groups, demonstrating high catalytic activity. nih.gov The development of such phosphine-free systems simplifies the reaction setup, reduces costs, and avoids the use of hazardous reagents, making the synthesis of biphenyls like this compound more sustainable.

Process Intensification through Continuous Flow Methodologies

The transition from traditional batch processing to continuous flow methodologies represents a significant advancement in green chemistry and sustainable synthetic strategies for biphenyl derivatives. mdpi.com Continuous flow systems offer numerous advantages, including superior heat and mass transfer, enhanced safety profiles, and simplified scalability. nih.gov These benefits are particularly impactful in the synthesis of complex molecules like "this compound" and its analogs, where precise control over reaction parameters is crucial for achieving high yields and purity. nih.gov

Continuous flow chemistry facilitates the rapid optimization of reaction conditions and allows for the integration of in-line analysis and purification, thereby streamlining the entire synthetic process. nih.govspringernature.com The enclosed nature of flow reactors minimizes exposure to hazardous reagents and intermediates, a key consideration in green and sustainable manufacturing. nih.gov Furthermore, the high surface-area-to-volume ratio in microreactors enables efficient thermal management, allowing for the use of highly exothermic or high-temperature reactions that would be challenging to control in large batch reactors. mdpi.com

Detailed Research Findings

Research into the continuous flow synthesis of biphenyl derivatives has demonstrated the potential for significant process intensification. A notable example is the palladium-catalyzed Heck reaction of 4-iodoanisole to produce 4-methoxybiphenyl (B1664174), a compound structurally related to "this compound". Studies have shown that this reaction can be effectively performed in a continuous plug flow reactor (PFR) using supercritical carbon dioxide (scCO₂) as a green solvent. beilstein-journals.orgresearchgate.net

In a specific study, a 2% palladium on silica catalyst was utilized without phosphine co-catalysts, simplifying the work-up procedure and enhancing the green credentials of the synthesis. beilstein-journals.orgresearchgate.net The reaction parameters were systematically investigated to optimize the conversion of 4-iodoanisole. The findings from these investigations are summarized in the tables below.

Table 1: Influence of Flow Rate and Residence Time on 4-iodoanisole Conversion

| Total Flow Rate (mL min⁻¹) | Residence Time (minutes) | Conversion of 4-iodoanisole (%) |

| 0.12 | 5.2 | 90 ± 3 |

| 0.24 | 2.6 | ~75 |

| 0.48 | 1.3 | ~60 |

| Reaction Conditions: 155 °C, 200 bar scCO₂ pressure. beilstein-journals.org |

Table 2: Effect of Temperature on 4-iodoanisole Conversion

| Temperature (°C) | Conversion of 4-iodoanisole (%) |

| 145 | ~70 |

| 155 | 90 ± 3 |

| 165 | ~85 |

| Reaction Conditions: 0.12 mL min⁻¹ total flow rate, 200 bar scCO₂ pressure. beilstein-journals.org |

Table 3: Impact of Pressure on 4-iodoanisole Conversion

| Pressure (bar) | Conversion of 4-iodoanisole (%) |

| 200 | ~70 |

| 250 | ~85 |

| Reaction Conditions: 145 °C, 0.12 mL min⁻¹ total flow rate. beilstein-journals.org |

These results highlight the precise control over reaction outcomes achievable with continuous flow methodologies. For instance, a residence time of 5.2 minutes at 155 °C and 200 bar resulted in a high conversion of 90 ± 3%. beilstein-journals.org The ability to fine-tune parameters such as flow rate, temperature, and pressure allows for the optimization of yield and minimization of by-products, aligning with the principles of green chemistry. beilstein-journals.orgresearchgate.net

The successful application of continuous flow synthesis to 4-methoxybiphenyl provides a strong foundation for its extension to more complex derivatives like "this compound". The insights gained from these studies into catalyst performance, solvent effects, and reactor design are invaluable for developing sustainable and efficient manufacturing processes for a wide range of functionalized biphenyl compounds. researchgate.netusc.edursc.org

Conclusion and Future Research Directions

Summary of Key Advances in the Synthesis and Characterization of 3-Iodo-4-Methoxybiphenyl

The primary and most efficient method for the synthesis of this compound and its derivatives is the Suzuki-Miyaura cross-coupling reaction. nih.govscispace.com This palladium-catalyzed reaction has become a cornerstone of modern organic synthesis due to its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of its reagents. nih.gov

The synthesis of this compound via the Suzuki-Miyaura reaction typically involves the coupling of an arylboronic acid or ester with an aryl halide. Two principal pathways can be envisioned:

Pathway A: The reaction between phenylboronic acid and a di-halogenated anisole (B1667542) derivative, such as 1,3-diiodo-4-methoxybenzene.

Pathway B: The reaction between an aryl halide (like iodobenzene (B50100) or bromobenzene) and 3-iodo-4-methoxyphenylboronic acid.

A representative synthetic scheme is presented below:

Scheme 1: Synthesis of this compound via Suzuki-Miyaura Coupling

Reaction of 3-Iodo-4-methoxyphenylboronic acid with Iodobenzene

HO-B(OH)₂-(C₆H₃(I)(OCH₃)) + I-(C₆H₅) --[Pd Catalyst, Base]--> (C₆H₅)-(C₆H₃(I)(OCH₃)) + Side Products

Reaction of Phenylboronic acid with 1,3-Diiodo-4-methoxybenzene

HO-B(OH)₂-(C₆H₅) + I-(C₆H₃(I)(OCH₃)) --[Pd Catalyst, Base]--> (C₆H₅)-(C₆H₃(I)(OCH₃)) + Side Products

The reaction mechanism follows a well-established catalytic cycle involving three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the biphenyl (B1667301) product and regenerate the Pd(0) catalyst. pdx.edu

Table 1: Typical Conditions for Suzuki-Miyaura Synthesis of Substituted Biphenyls

| Parameter | Common Reagents/Conditions |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd/C |

| Ligand | Triphenylphosphine (PPh₃), SPhos, XPhos |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH |

| Solvent | Toluene, Dioxane, THF, Ethanol/Water mixtures |

| Temperature | Room Temperature to Reflux (50-110 °C) |

While specific experimental characterization data for this compound is not extensively detailed in readily available literature, its spectral properties can be reliably predicted based on the analysis of analogous compounds and the known effects of its constituent functional groups. The characterization would typically involve standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 2: Predicted and Representative Spectroscopic Data for this compound

| Technique | Predicted Data/Observations |

| ¹H NMR | Signals expected in the aromatic region (approx. 6.8-7.8 ppm). A singlet for the methoxy (B1213986) group protons (~3.9 ppm). The protons on the iodinated ring would show distinct splitting patterns influenced by the iodine and methoxy substituents. Protons on the unsubstituted phenyl ring would appear as a multiplet. |

| ¹³C NMR | Signals for 12 distinct carbon atoms. The carbon bearing the iodine atom would be shifted to a higher field (lower ppm, ~90-100 ppm) due to the heavy atom effect. The carbon attached to the methoxy group would be shifted downfield (~155-160 ppm). The methoxy carbon would appear around 55-60 ppm. rsc.org |

| Mass Spec. (EI) | A molecular ion peak (M⁺) corresponding to the molecular weight of C₁₃H₁₁IO (310.13 g/mol ). A characteristic isotopic pattern due to the presence of iodine. |

| Melting Point | Expected to be a solid at room temperature, similar to related compounds like 4-Methoxybiphenyl (B1664174) (m.p. 86-90 °C). oregonstate.edu |

Emerging Trends in Halogenated Biphenyl Chemistry and Catalyst Development

The chemistry of halogenated biphenyls is continually evolving, driven by the need for more efficient, selective, and sustainable synthetic methods. A significant trend is the development of advanced palladium catalysts that can operate at very low loadings (down to ppm levels), often under milder conditions and in environmentally benign solvents like water. scispace.com

Catalyst Development:

Advanced Phosphine (B1218219) Ligands: The development of bulky and electron-rich dialkylbiaryl phosphine ligands, such as SPhos and XPhos, has revolutionized Suzuki-Miyaura couplings. These ligands promote the formation of highly active, monoligated palladium complexes that facilitate the oxidative addition of even challenging substrates like aryl chlorides and enhance the rate of reductive elimination. gre.ac.uk

Palladium Nanoparticles: Heterogeneous catalysts based on palladium nanoparticles supported on materials like activated carbon, clays, or metal-organic frameworks (MOFs) are gaining traction. scispace.com These catalysts offer the advantages of easy separation from the reaction mixture and recyclability, which is crucial for industrial applications. nih.gov

Ligand-Free Systems: For highly reactive substrates like aryl iodides, "ligandless" catalyst systems, often using palladium acetate (B1210297) or palladium on carbon in polar solvents, have proven effective. hmdb.ca These systems simplify the reaction setup and reduce costs associated with complex ligands.

Greener Synthetic Approaches: There is a strong push towards making cross-coupling reactions more sustainable. This includes the use of water as a reaction medium, often with the aid of surfactants to create micelles that act as "nanoreactors". scispace.com Such aqueous systems are not only environmentally friendly but can also, in some cases, lead to enhanced reaction rates.

Beyond Traditional Coupling: While Suzuki coupling remains dominant, research into alternative methods like direct C-H activation is an active area. These methods aim to form biaryl bonds by directly coupling two C-H bonds or a C-H bond with a C-X bond, thus avoiding the need to pre-functionalize both coupling partners with organometallic reagents. This approach offers a more atom-economical route to biphenyl synthesis.

Prospective Applications in Advanced Functional Materials and New Synthetic Methodologies

The functional groups present in this compound make it a valuable intermediate for creating more complex molecular architectures with potential applications in medicine and materials science.

New Synthetic Methodologies: The true synthetic utility of this compound lies in the reactivity of the C-I bond. The iodine atom serves as a versatile placeholder for subsequent functionalization. It can readily participate in a second cross-coupling reaction (e.g., Suzuki, Sonogashira, Heck, or Buchwald-Hartwig amination), allowing for the regioselective synthesis of highly substituted, non-symmetrical terphenyls and other complex aromatic systems. These more elaborate structures are often investigated as scaffolds for new pharmaceuticals. For instance, functionalized terphenyl systems derived from related iodo-methoxy-substituted benzoates have been synthesized as potential inhibitors of protein farnesyltransferase, an important target in cancer therapy.

Advanced Functional Materials: The biphenyl unit is a common component in a variety of functional organic materials.

Organic Electronics: Biphenyl and oligophenyl structures are often used as the core of organic semiconductors, liquid crystals, and organic light-emitting diodes (OLEDs). The ability to introduce specific substituents, as enabled by precursors like this compound, allows for the precise tuning of electronic properties such as the HOMO/LUMO energy levels, charge carrier mobility, and emission wavelengths.

Specialty Polymers: Functionalized biphenyls can be incorporated into polymers to enhance properties like thermal stability and mechanical strength.

Radiopaque Materials: The presence of a heavy atom like iodine can impart X-ray opacity. By incorporating iodinated monomers like derivatives of this compound into polymers, it is possible to create inherently radiopaque materials for biomedical applications, such as catheters or stents, that would be visible in medical imaging without the need for additives like barium sulfate.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Iodo-4-Methoxybiphenyl, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves iodination of 4-methoxybiphenyl precursors or cross-coupling strategies. For example, Ullmann coupling between aryl halides and methoxy-substituted arylboronic acids under palladium catalysis can be employed. Reaction optimization includes adjusting catalyst loading (e.g., Pd(PPh₃)₄), temperature (80–120°C), and solvent polarity (DMF or toluene). Iodination via electrophilic substitution using iodine monochloride (ICl) in acetic acid is also common, requiring strict control of stoichiometry to avoid over-iodination .

Q. How is structural characterization of this compound performed to confirm regioselectivity and purity?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical for verifying regioselectivity. The methoxy group’s singlet at δ 3.8–4.0 ppm (¹H NMR) and the aromatic proton splitting patterns confirm substitution patterns. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (as reported for analogous compounds like 4-Iodo-3,3'-dimethoxybiphenyl) provides definitive bond angles and crystal packing .

Q. What are the key stability considerations for handling this compound in laboratory settings?

- Methodological Answer : The compound is light- and moisture-sensitive due to the iodo substituent. Storage under inert gas (argon or nitrogen) in amber vials at –20°C is recommended. Thermal stability tests via differential scanning calorimetry (DSC) should be conducted to identify decomposition thresholds (>150°C based on analogous iodoarenes) .

Advanced Research Questions

Q. How can researchers address low yields in cross-coupling reactions involving this compound?

- Methodological Answer : Low yields often stem from steric hindrance or electron-deficient aryl halides. Strategies include:

- Using bulky ligands (e.g., XPhos) to enhance catalytic activity.

- Microwave-assisted synthesis to reduce reaction time and improve efficiency.

- Pre-activation of the iodinated substrate via sonication or ball milling. Contradictory data on ligand efficacy (e.g., PPh₃ vs. XPhos) should be resolved through systematic screening .

Q. What computational methods predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Density functional theory (DFT) calculations model electron density distribution, identifying reactive sites. For example, the iodine atom’s σ-hole interaction can be analyzed using electrostatic potential maps. Molecular dynamics simulations assess solvation effects, while crystallographic data (e.g., C–I bond lengths from X-ray studies) validate computational models .

Q. How should researchers resolve contradictions in spectral data for derivatives of this compound?

- Methodological Answer : Discrepancies in NMR or mass spectra may arise from impurities or tautomerism. Solutions include:

- Purification via preparative HPLC with a C18 column and acetonitrile/water gradient.

- Variable-temperature NMR to detect dynamic processes.

- Comparative analysis with structurally characterized analogs (e.g., 4-Iodo-3,3'-dimethoxybiphenyl) to confirm peak assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.